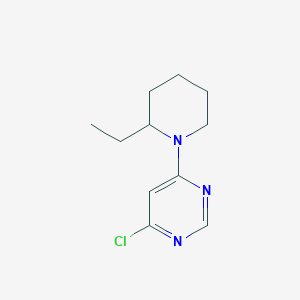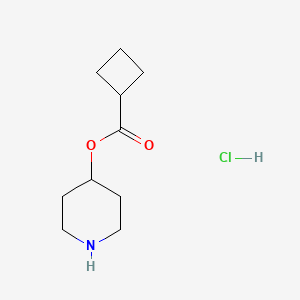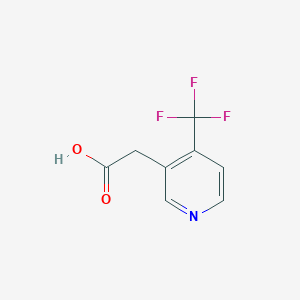
4-(Trifluoromethyl)pyridine-3-acetic acid
説明
4-(Trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative . It has an empirical formula of C7H4F3NO2 and a molecular weight of 191.11 . It is also known as 4-(Trifluoromethyl)nicotinic acid . It has been shown to be active in inhibiting the m2 phenotype of macrophages, which can lead to autoimmune diseases .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyridine-3-acetic acid involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyridine-3-acetic acid includes a pyridine ring with a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)pyridine-3-acetic acid include a refractive index of 1.417, a boiling point of 110 °C, and a density of 1.27 g/mL at 25 °C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Electro-organic Reactions
4-(Trifluoromethyl)pyridine-3-acetic acid plays a role in electro-organic reactions. A study by Utley and Holman (1976) demonstrated the inefficiency (3-20%) of trapping anodically generated radicals during the methylation and trifluoromethylation of pyridine, with significant positional selectivity observed in nuclear substitution, rationalized by the relative concentrations of pyridine and pyridinium ion and the role of the anode (Utley & Holman, 1976).
Metalation and Functionalization
Schlosser and Marull (2003) explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 4-(trifluoromethyl)pyridine. They found that this compound could be selectively metalated and carboxylated at different positions, depending on the reagent used, highlighting its versatile role in organic synthesis (Schlosser & Marull, 2003).
Vibrational Spectroscopy and Computational Studies
Vural (2016) conducted vibrational spectroscopy and computational studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a related compound. They used Fourier transform infrared spectrometer and density functional theory (DFT) to investigate its structure and properties, providing insights into the physical and chemical characteristics of such compounds (Vural, 2016).
Corrosion Inhibition
In the context of materials science, Bouklah et al. (2005) studied the corrosion inhibition properties of related pyridine derivatives on steel surfaces in acidic solutions. Their findings suggest potential applications of such compounds in protecting metals against corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).
Synthesis of Complexes
Research by Ono, Kawamura, and Maruyama (1989) involved the synthesis of pyrroles and porphyrins using trifluoromethylated pyridinecarboxylic acid esters, showcasing the role of trifluoromethylated pyridines in the construction of complex organic molecules (Ono, Kawamura, & Maruyama, 1989).
Safety And Hazards
4-(Trifluoromethyl)pyridine-3-acetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wash thoroughly after handling, and wear protective gloves and eye/face protection .
特性
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-2-12-4-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUMMPAYONDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyridine-3-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



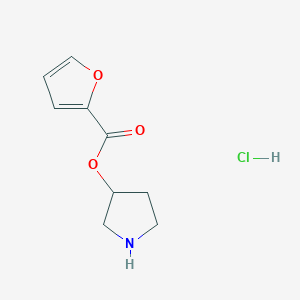
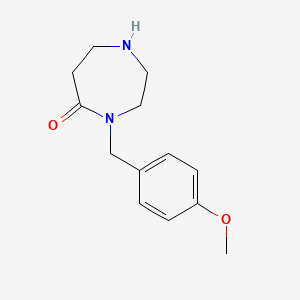
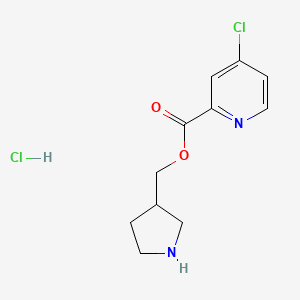
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
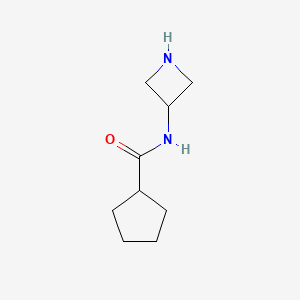
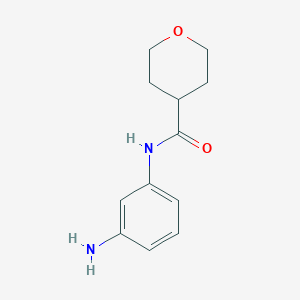
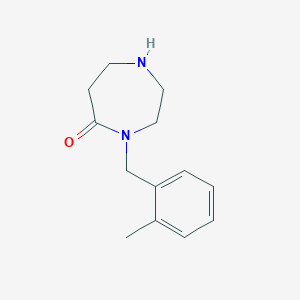
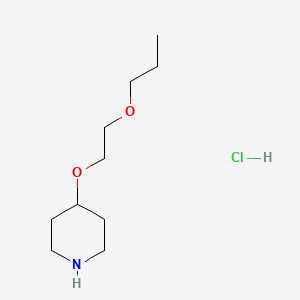
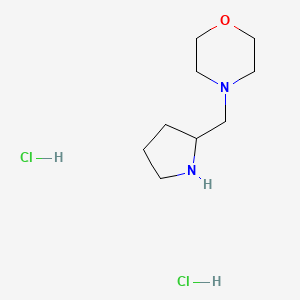
![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)
